

Best Practices for Subculturing SK-MEL-24 Cells: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The SK-MEL-24 cell line, derived from a metastatic lymph node of a 67-year-old Caucasian male with malignant melanoma, is a valuable in vitro model for cancer research and immuno-oncology.[1][2][3] These adherent cells exhibit a distinct stellate morphology.[3] Notably, SK-MEL-24 cells express wild-type B-Raf and N-Ras, making them a suitable model for studying melanoma genotypes that are less common but still clinically significant.[1][3] This document provides a detailed protocol for the routine subculture of SK-MEL-24 cells to ensure their health, viability, and reproducibility in experimental settings.

Cell Line Characteristics

SK-MEL-24 cells are known to be tumorigenic and form malignant melanomas.[2][3] They serve as a model for inherent or primary resistance to certain targeted therapies, which allows for the study of resistance mechanisms that exist prior to treatment.[2]

Quantitative Data Summary

For optimal growth and experimental consistency, it is crucial to maintain the cells according to the following parameters:



Parameter	Value	Source
Organism	Human	[3]
Tissue	Skin (Metastatic site: Lymph Node)	[1][3]
Disease	Malignant Melanoma	[1][3]
Morphology	Stellate	[3]
Growth Properties	Adherent	[3]
Biosafety Level	1	[3]
Calculated Doubling Time	Approximately 110.8 hours	[4]
Seeding Density (for specific assays)	1 x 10 ⁴ cells/well (96-well plate)	[5]
1.2 x 10 ⁴ cells/well (16-well E- Plate)	[2]	

Experimental Protocols Required Materials and Reagents

- SK-MEL-24 cells (e.g., ATCC HTB-71)
- Eagle's Minimum Essential Medium (EMEM)
- Fetal Bovine Serum (FBS), heat-inactivated
- 0.25% (w/v) Trypsin- 0.53 mM EDTA solution
- Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
- Sterile tissue culture flasks (e.g., T-25, T-75)
- Sterile serological pipettes
- Sterile conical tubes (15 mL, 50 mL)



- Incubator, 37°C, 5% CO₂
- Inverted microscope
- Biological safety cabinet
- Water bath, 37°C
- · Hemocytometer or automated cell counter
- Trypan blue solution (0.4%)

Complete Growth Medium Formulation

To prepare the complete growth medium, supplement the Eagle's Minimum Essential Medium (EMEM) with Fetal Bovine Serum (FBS) to a final concentration of 15%.[3]

Subculturing Protocol

- · Preparation:
 - Warm the complete growth medium, Trypsin-EDTA solution, and PBS to 37°C in a water bath.
 - Sterilize the biological safety cabinet with 70% ethanol.
- Cell Observation:
 - Examine the SK-MEL-24 cell culture under an inverted microscope to assess confluency and morphology. Cells should be passaged when they reach 70-80% confluency.
- Aspiration:
 - Carefully remove and discard the spent culture medium from the flask.
- Washing:
 - Briefly rinse the cell monolayer with sterile PBS to remove any residual serum that may inhibit trypsin activity. Discard the PBS.



· Dissociation:

- Add 2.0 to 3.0 mL of the pre-warmed 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
- Incubate the flask at 37°C for 5 to 15 minutes.
- Observe the cells under the microscope. Gently tap the side of the flask to aid in detachment. Avoid excessive agitation.

Neutralization:

- Once the cells are detached, add at least 2 volumes of pre-warmed complete growth medium to the flask to neutralize the trypsin.
- Gently pipette the cell suspension up and down to create a single-cell suspension.

Cell Counting:

- Transfer the cell suspension to a sterile conical tube.
- Perform a cell count using a hemocytometer or an automated cell counter. A trypan blue exclusion assay can be performed to determine cell viability.

Seeding:

 Based on the cell count, calculate the required volume of the cell suspension to achieve the desired seeding density in a new culture flask containing fresh, pre-warmed complete growth medium. A subculture ratio of 1:2 to 1:4 is generally recommended.

Incubation:

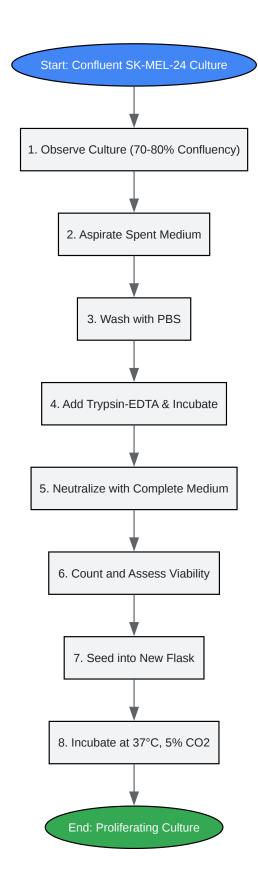
- Gently swirl the flask to ensure an even distribution of cells.
- Incubate the culture at 37°C in a humidified atmosphere with 5% CO₂.

Medium Renewal:



• Change the culture medium 2 to 3 times per week.

Diagrams





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Caption: Workflow for the subculturing of SK-MEL-24 cells.

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